1-[2-(4-methoxybenzyl)-2-methyl-5-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methoxybenzyl)-2-methyl-5-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxybenzyl group, a methyl group, and a phenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 1-[2-(4-methoxybenzyl)-2-methyl-5-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone can be achieved through several synthetic routes. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction typically proceeds under acidic or basic conditions, often using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-(4-methoxybenzyl)-2-methyl-5-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the oxadiazole ring and the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxybenzyl)-2-methyl-5-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The presence of the oxadiazole ring allows for interactions with various biomolecules, leading to the modulation of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-[2-(4-methoxybenzyl)-2-methyl-5-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone can be compared with other oxadiazole derivatives, such as:
2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe.
4-(4-Methoxyphenyl)-2-phenyl-1,3,4-oxadiazole: Studied for its potential as an anticancer agent.
2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole: Investigated for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)21-19(2,13-15-9-11-17(23-3)12-10-15)24-18(20-21)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 |
InChI Key |
WMEVPUIQXRAWKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=CC=C2)(C)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.